Propionylcholine iodide
Overview
Description
Propionylcholine iodide is a chemical compound with the molecular formula C8H18INO2 and a molecular weight of 287.14 g/mol . It is a derivative of choline, a vital nutrient that plays a significant role in various biological processes. This compound is primarily used in biochemical research, particularly in studies related to proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionylcholine iodide typically involves the reaction of choline with propionic acid in the presence of an iodide source. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity for research applications .
Chemical Reactions Analysis
Types of Reactions
Propionylcholine iodide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: In the presence of water, this compound can hydrolyze to produce propionic acid and choline.
Oxidation: Oxidizing agents can convert this compound into its corresponding oxidized products.
Substitution: The iodide ion in this compound can be substituted with other halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include propionic acid, choline, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Propionylcholine iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of propionylcholine iodide involves its hydrolysis to produce choline and propionic acid . Choline is a precursor for the synthesis of acetylcholine, a crucial neurotransmitter in the nervous system. The compound’s effects are mediated through its interaction with cholinergic receptors and enzymes involved in choline metabolism .
Comparison with Similar Compounds
Similar Compounds
- Acetylcholine iodide
- Butyrylcholine iodide
- Choline iodide
Comparison
Propionylcholine iodide is unique due to its propionyl group, which distinguishes it from other choline derivatives like acetylcholine iodide and butyrylcholine iodide . This structural difference influences its chemical reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
trimethyl(2-propanoyloxyethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGAUXLTPASPR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5072-54-8 (Parent) | |
Record name | Choline iodide propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883855 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2494-55-5 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2494-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Choline iodide propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionylcholine iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(2-propionyloxyethyl)ammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Propionylcholine iodide interact with enzymes and what are the downstream effects?
A1: this compound acts as a substrate for cholinesterases, a family of enzymes crucial for nervous system function. Specifically, it is hydrolyzed by these enzymes at a slower rate compared to Acetylcholine iodide []. This difference in hydrolysis rates can be attributed to the structural differences between the two molecules, highlighting the importance of structure-activity relationships in enzyme-substrate interactions. The inhibition of cholinesterases, as studied using Cadmium in [], can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and potential neurotoxic effects.
Q2: Can you elaborate on the structural features of this compound and its relation to Acetylcholine?
A2: this compound, similar in structure to the neurotransmitter Acetylcholine, possesses a quaternary ammonium group linked to an ethyl chain esterified with propionic acid. In contrast, Acetylcholine has an acetyl group instead of a propionyl group []. This subtle change in structure significantly impacts the compound's interaction with cholinesterases. While both serve as substrates, the presence of the propionyl group in this compound leads to a slower rate of hydrolysis compared to Acetylcholine []. This difference in hydrolysis rates underscores the specificity of enzyme-substrate interactions and the importance of structural variations in influencing biological activity.
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